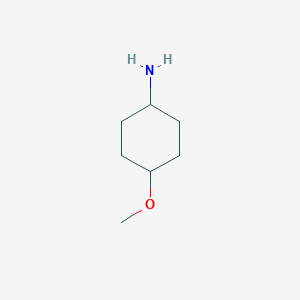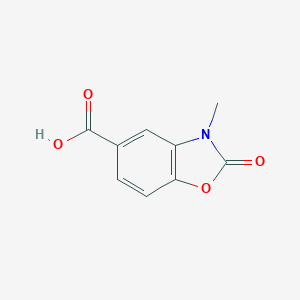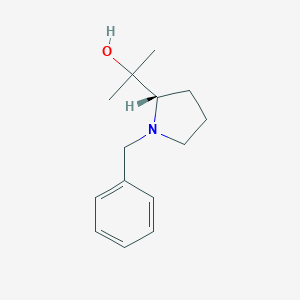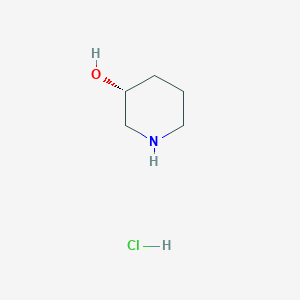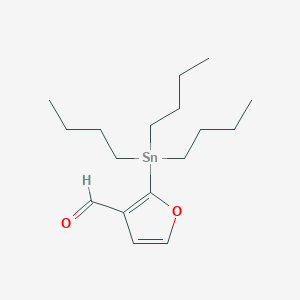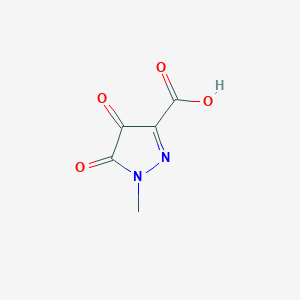
1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, also known as MDPC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDPC is a heterocyclic organic compound that contains a pyrazole ring, which is a five-membered ring consisting of four carbon atoms and one nitrogen atom.
作用機序
The mechanism of action of 1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid as an enzyme inhibitor involves the formation of a covalent bond between the carboxylic acid group of this compound and the active site of the enzyme. This covalent bond blocks the enzyme's activity, leading to a decrease in the production of the enzyme's substrate.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of aldose reductase, which is implicated in diabetic complications such as retinopathy, neuropathy, and nephropathy. In vivo studies have shown that this compound can reduce the levels of advanced glycation end products (AGEs) in diabetic rats, which are implicated in the development of diabetic complications.
実験室実験の利点と制限
1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, this compound also has limitations, such as its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, including its potential use as a therapeutic agent for diabetic complications, its use as a fluorescent probe for detecting metal ions in biological systems, and its use as a building block for the synthesis of novel materials such as metal-organic frameworks. Further studies are needed to fully understand the potential of this compound in these areas and to address its limitations.
合成法
1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be synthesized through a multistep reaction involving the condensation of 3-methyl-2-pyrazolin-5-one with ethyl glyoxylate followed by the hydrolysis of the resulting intermediate. This method has been optimized to produce high yields of this compound with high purity.
科学的研究の応用
1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has shown promising results as an inhibitor of various enzymes such as aldose reductase, which is implicated in diabetic complications. In biochemistry, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In material science, this compound has been used as a building block for the synthesis of novel materials such as metal-organic frameworks.
特性
CAS番号 |
197652-34-9 |
|---|---|
分子式 |
C5H4N2O4 |
分子量 |
156.1 g/mol |
IUPAC名 |
1-methyl-4,5-dioxopyrazole-3-carboxylic acid |
InChI |
InChI=1S/C5H4N2O4/c1-7-4(9)3(8)2(6-7)5(10)11/h1H3,(H,10,11) |
InChIキー |
JCEYDTIBVDFGOU-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=O)C(=N1)C(=O)O |
正規SMILES |
CN1C(=O)C(=O)C(=N1)C(=O)O |
同義語 |
1H-Pyrazole-3-carboxylicacid,4,5-dihydro-1-methyl-4,5-dioxo-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



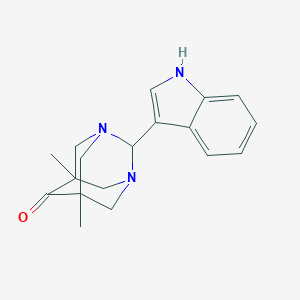
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)nicotinic acid](/img/structure/B177863.png)

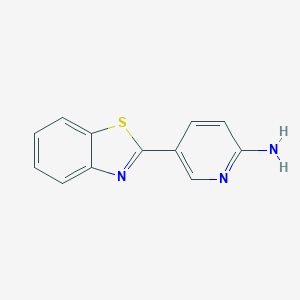
![12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B177872.png)
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B177873.png)

![3-Chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B177877.png)
